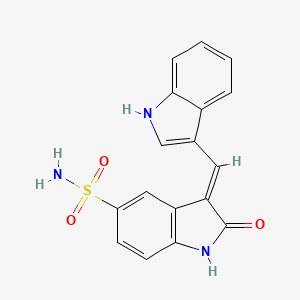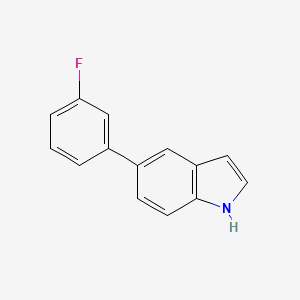
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine typically involves the use of standard peptide coupling techniques. One common method is the use of carbodiimide-mediated coupling reactions, where the carboxyl group of D-phenylalanyl is activated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then coupled with the amino group of L-leucine. The benzyloxycarbonyl group is introduced to protect the amino group of D-phenylalanyl during the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
Análisis De Reacciones Químicas
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free amine derivatives.
Oxidation: Quinones or hydroxy derivatives.
Reduction: Hydroxy derivatives.
Aplicaciones Científicas De Investigación
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthesis, allowing for selective reactions at other sites. Upon removal of the protecting group, the free amine can interact with target molecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparación Con Compuestos Similares
Similar Compounds
- ((Benzyloxy)carbonyl)-L-phenylalanyl-L-leucine
- ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine
- ((Benzyloxy)carbonyl)-L-phenylalanyl-D-leucine
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the benzyloxycarbonyl group also provides versatility in synthetic applications, allowing for selective protection and deprotection steps during peptide synthesis .
Propiedades
Fórmula molecular |
C23H28N2O5 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20+/m1/s1 |
Clave InChI |
IBOXOGVHBFUSFH-UXHICEINSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


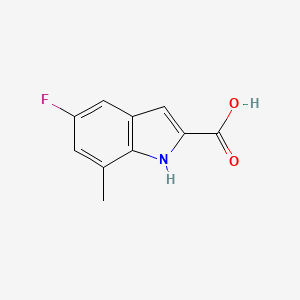


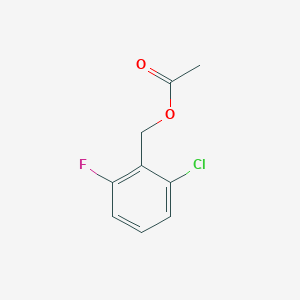
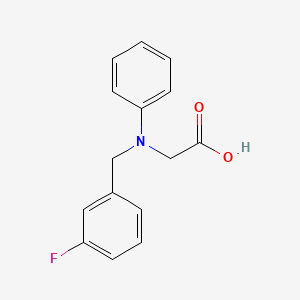
![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
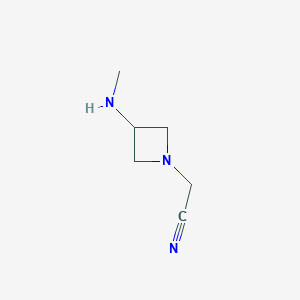
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)

